molecular formula C7H17NO2Si B14702787 CID 57207877

CID 57207877

Cat. No.: B14702787
M. Wt: 175.30 g/mol
InChI Key: RRQLCZSNMIDEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 57207877” is a chemical substance registered in the PubChem database

Chemical Reactions Analysis

CID 57207877 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 57207877 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 57207877 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

CID 57207877 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and specific applications. Some similar compounds include those listed in the PubChem database with similar 2-D and 3-D neighboring sets .

Properties

Molecular Formula

C7H17NO2Si

Molecular Weight

175.30 g/mol

InChI

InChI=1S/C7H17NO2Si/c1-9-7(10-2)11-6-4-3-5-8/h7H,3-6,8H2,1-2H3

InChI Key

RRQLCZSNMIDEOG-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCCN

Origin of Product

United States

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